6-Bromo-4-chloro-2-methoxyquinoline

MAO-B inhibition Neurodegeneration Enzyme kinetics

Sourcing 6-Bromo-4-chloro-2-methoxyquinoline (CAS 1705611-78-4) with this precise 6-Br/4-Cl/2-OMe substitution is critical for target engagement. Its 209 nM MAO-B IC50 and 863 nM BRD4 BD2 IC50 outperform the 2-methyl analog by 81-fold, accelerating hit-to-lead. The unique dual halogenation enables sequential functionalization with minimal protecting-group manipulation, reducing side reactions versus tri-halogenated scaffolds. Secure ≥97% purity for crystallography, biophysical assays, and parallel synthesis.

Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
Cat. No. B11848152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-2-methoxyquinoline
Molecular FormulaC10H7BrClNO
Molecular Weight272.52 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C(C=C2)Br)C(=C1)Cl
InChIInChI=1S/C10H7BrClNO/c1-14-10-5-8(12)7-4-6(11)2-3-9(7)13-10/h2-5H,1H3
InChIKeyYWRQMLNEJCIMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-2-methoxyquinoline: A Differentiated Quinoline Scaffold for Targeted Kinase and Antiviral Research


6-Bromo-4-chloro-2-methoxyquinoline (CAS 1705611-78-4) is a tri-substituted quinoline derivative with a defined halogenation pattern that distinguishes it from more common mono‑ or di‑halogenated analogs . The compound has a molecular weight of 272.53 g/mol, a calculated LogP of 3.94, and is typically supplied at 97% purity . Its substitution motif—a bromine at the 6‑position, a chlorine at the 4‑position, and a methoxy group at the 2‑position—creates a unique electronic and steric profile that is not replicated by structurally similar quinoline building blocks .

Why 6-Bromo-4-chloro-2-methoxyquinoline Cannot Be Replaced by Common Quinoline Analogs


The combination of a 6‑bromo, 4‑chloro, and 2‑methoxy substitution pattern is not interchangeable with other halogenated quinolines. In HIV‑1 integrase allosteric inhibitor studies, the presence of bromine at the 6‑position conferred improved antiviral properties compared to unsubstituted analogs, but this enhancement was position‑sensitive; moving the bromine to the 8‑position altered resistance profiles against the A128T mutant virus [1]. Similarly, the 2‑methoxy group contributes to a distinct lipophilicity (LogP 3.94) that affects both membrane permeability and off‑target binding compared to the 2‑chloro analog (6‑bromo‑2,4‑dichloroquinoline) . Generic substitution with a 4,6‑dichloro or 6‑bromo‑2‑methyl analog would therefore compromise the precise electronic and steric requirements for target engagement.

Quantitative Differentiation of 6-Bromo-4-chloro-2-methoxyquinoline: Direct Comparator Evidence


Superior MAO‑B Inhibition Potency vs. 6‑Bromo‑4‑chloro‑2‑methylquinoline

In head‑to‑head enzymatic assays, 6‑Bromo‑4‑chloro‑2‑methoxyquinoline demonstrates an IC50 of 209 nM against rat MAO‑B [1], whereas the structurally related analog 6‑bromo‑4‑chloro‑2‑methylquinoline exhibits a significantly weaker IC50 of 17,000 nM (17 µM) under comparable conditions [2]. This represents an approximately 81‑fold improvement in inhibitory potency, directly attributable to the 2‑methoxy group replacing the 2‑methyl substituent.

MAO-B inhibition Neurodegeneration Enzyme kinetics

BRD4 BD2 Binding Affinity: Methoxy Enhances Engagement Over Chloro Analog

6‑Bromo‑4‑chloro‑2‑methoxyquinoline exhibits an IC50 of 863 nM for displacement of FITC‑conjugated JQ1 from the BRD4 bromodomain 2 (BD2) [1]. While direct comparator data for the 2‑chloro analog are not available, the 2‑methoxy group has been shown in related quinoline series to enhance binding affinity to bromodomains through improved hydrogen‑bonding capacity and reduced steric clash compared to chloro or methyl substituents [2].

BRD4 inhibition Epigenetics Cancer therapeutics

HIV‑1 Integrase Allosteric Inhibition: Position‑Sensitive Antiviral Activity

In a systematic study of multi‑substituted quinolines as HIV‑1 integrase allosteric inhibitors (ALLINIs), the addition of bromine at the 6‑position conferred improved antiviral properties compared to the unsubstituted quinoline scaffold [1]. However, the 6‑bromo analog exhibited a significant loss of potency when tested against the ALLINI‑resistant A128T mutant virus, whereas the 8‑bromo analog retained full effectiveness [1]. This position‑dependent resistance profile provides a functional differentiation that can guide lead optimization and combination therapy strategies.

HIV-1 integrase ALLINIs Antiviral resistance

Synthetic Versatility: Defined Halogenation Pattern Enables Regioselective Functionalization

The compound's 4‑chloro and 6‑bromo substituents provide orthogonal handles for sequential cross‑coupling reactions. In contrast to 6‑bromo‑2,4‑dichloroquinoline, where both halogens at the 2‑ and 4‑positions can lead to competitive reactivity, the 2‑methoxy group in the target compound eliminates an electrophilic site, directing cross‑coupling exclusively to the 4‑ and 6‑positions . This regioselectivity is critical for the efficient synthesis of complex quinoline‑based libraries and is supported by patent literature describing selective functionalization strategies [1].

Medicinal chemistry Cross-coupling Building block

High-Value Application Scenarios for 6-Bromo-4-chloro-2-methoxyquinoline


Fragment-Based Drug Discovery Targeting MAO‑B in Neurodegenerative Disease

The 209 nM IC50 against MAO‑B [4] makes 6‑Bromo‑4‑chloro‑2‑methoxyquinoline an attractive fragment hit for Parkinson's disease and depression programs. Its 81‑fold advantage over the 2‑methyl analog reduces the amount of compound needed for initial crystallography and biophysical assays, accelerating hit‑to‑lead timelines.

Chemical Probe Development for BRD4 Bromodomain Selectivity Profiling

With a BD2 IC50 of 863 nM [4], this compound serves as a starting point for developing selective BRD4 BD2 probes. The methoxy group provides a hydrogen‑bond acceptor that can be exploited in structure‑guided design, differentiating it from more hydrophobic analogs that may lack sufficient binding enthalpy.

Mechanistic Studies of HIV‑1 Integrase Allosteric Inhibition and Resistance

The position‑specific antiviral profile [4] makes this compound a valuable tool for dissecting the binding determinants of ALLINI resistance. It can be used in parallel with the 8‑bromo analog to map resistance mutations and guide the design of next‑generation ALLINIs with broader mutant coverage.

Efficient Synthesis of Diverse Quinoline Libraries via Regioselective Cross‑Coupling

The dual halogenation pattern (4‑chloro, 6‑bromo) enables sequential functionalization with minimal protecting‑group manipulation [4]. This is particularly valuable for parallel synthesis efforts requiring high purity and reproducible yields, as the reduced number of electrophilic sites lowers side‑reaction potential compared to tri‑halogenated scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloro-2-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.